molecular formula C17H18BrNO2 B2887555 2-(3-bromophenoxy)-N-(3,5-dimethylphenyl)propanamide CAS No. 632290-60-9

2-(3-bromophenoxy)-N-(3,5-dimethylphenyl)propanamide

Cat. No. B2887555
CAS RN: 632290-60-9
M. Wt: 348.24
InChI Key: ODMVAPIBXHTMHW-UHFFFAOYSA-N
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Description

2-(3-bromophenoxy)-N-(3,5-dimethylphenyl)propanamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. The compound is also known as 'BPP' and has been studied for its potential to act as an anti-inflammatory and analgesic agent.

Scientific Research Applications

Environmental Impact and Degradation

Brominated compounds, such as brominated flame retardants (BFRs), have been extensively studied for their environmental fate and impact. For example, studies on alkylphenol ethoxylates (APEs) and their degradation products highlight concerns regarding their persistence in the environment and potential endocrine-disrupting effects. These substances degrade into more persistent and bioactive forms, such as alkylphenols, which can accumulate in various environmental compartments, including water bodies and sediments, indicating potential long-term ecological impacts (Ying, Williams, & Kookana, 2002).

Biochemical Interactions and Toxicology

The biochemical interactions and toxicological profiles of brominated compounds, especially those used as flame retardants and plasticizers, have been a subject of research due to their widespread use and subsequent environmental release. For instance, novel brominated flame retardants (NBFRs) have been identified in various consumer products and environmental samples, raising concerns about their occurrence, environmental fate, and potential risks to human health. Research indicates the need for more comprehensive studies on their behavior, toxicity, and mechanisms of action in biological systems (Zuiderveen, Slootweg, & de Boer, 2020).

properties

IUPAC Name

2-(3-bromophenoxy)-N-(3,5-dimethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c1-11-7-12(2)9-15(8-11)19-17(20)13(3)21-16-6-4-5-14(18)10-16/h4-10,13H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMVAPIBXHTMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(C)OC2=CC(=CC=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-bromophenoxy)-N-(3,5-dimethylphenyl)propanamide

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